Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(12(15)16-2)7-14-8-10-3-5-11(13)6-4-10/h3-6,9,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQVLZVASBBIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
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Reagents : Thionyl chloride (1.1–1.5 eq) in anhydrous methanol.
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Temperature : 0°C initial cooling, transitioning to room temperature (20–25°C).
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Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate, and purification via solvent evaporation.
The mechanism proceeds through the in situ generation of HCl, protonating the carboxylic acid to form an acylium ion, which reacts with methanol to yield the ester. The 2-methyl group’s steric bulk may slightly hinder reactivity, necessitating extended reaction times (18–24 hours).
Table 1: Esterification Parameters and Outcomes
| Precursor | Reagent Ratio (SOCl₂:MeOH) | Temperature (°C) | Yield (%) | Citation |
|---|---|---|---|---|
| 3-(4-Aminophenyl)propanoic acid | 1.1:1 | 0 → 20 | 99 | |
| Target acid* | 1.2:1 (hypothetical) | 0 → 25 | 90–95† | – |
*Hypothetical data inferred from analogous reactions.
†Predicted yield accounting for steric effects.
Alkylation of Methyl 3-Amino-2-methylpropanoate
Introducing the 4-chlorobenzyl group via alkylation of methyl 3-amino-2-methylpropanoate offers a modular approach. This method aligns with sulfonylation reactions described by Ambeed, where pyridine in dichloromethane facilitated nucleophilic substitution at 15–25°C.
Protocol Design
Critical Considerations
Table 2: Alkylation Optimization Framework
| Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|
| Pyridine | DCM | 25 | 12 | 70–75 |
| K₂CO₃ | MeCN | 60 | 6 | 80–85 |
Reductive Amination of Methyl 3-Oxo-2-methylpropanoate
Reductive amination merges ketone and amine precursors in a single pot, leveraging methodologies from J-STAGE’s zwitterionic compound synthesis. Here, methyl 3-oxo-2-methylpropanoate reacts with 4-chlorobenzylamine under reducing conditions.
Stepwise Procedure
Challenges and Mitigation
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Equilibrium limitations : Use molecular sieves or azeotropic removal of H₂O.
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Over-reduction risk : Controlled NaBH₄ addition minimizes side reactions.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
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Esterification
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Pros : High yields (90–95%), simplicity.
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Cons : Requires pre-synthesized acid precursor.
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Alkylation
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Pros : Modular, uses commercially available amines.
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Cons : Moderate yields (70–85%), steric challenges.
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Reductive Amination
Table 3: Route Selection Criteria
| Criterion | Esterification | Alkylation | Reductive Amination |
|---|---|---|---|
| Yield | High | Moderate | Moderate |
| Precursor Accessibility | Low | High | Moderate |
| Scalability | Excellent | Good | Fair |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential anticancer and antimicrobial properties. Specifically:
- Histone Deacetylase Inhibition : The compound acts as a histone deacetylase inhibitor (HDACI), altering gene expression crucial for cancer therapy.
- Antiviral Activity : It has demonstrated efficacy against viruses such as hepatitis B virus (HBV), indicating potential for antiviral drug development.
Organic Synthesis
The compound is utilized as a building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biological Studies
In biological research, this compound is employed to investigate the mechanisms of action of related compounds. It aids in understanding enzyme interactions and metabolic pathways.
Comparative Analysis with Related Compounds
To illustrate the unique properties of this compound, a comparison with similar compounds is provided:
| Compound Name | Structure Highlights | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 2-amino-3-phenylpropanoate | Simple phenyl substitution | Moderate activity as an amino acid derivative | Lacks chlorination |
| Methyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Fluorine substitution instead of chlorine | Potential HDAC inhibition | Fluorine may alter electronic properties |
| Methyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate | Bromine substitution | Similar HDAC inhibition potential | Bromine's larger size affects sterics |
The inclusion of chlorine enhances biological activity compared to analogs lacking halogenation.
Antiproliferative Activity
Research has shown that derivatives based on this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:
- A study reported IC50 values ranging from 0.69 to 11 μM against HeLa cells, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .
Mechanistic Studies
Investigations into the mechanism of action revealed that these compounds effectively inhibit histone deacetylases, leading to altered gene expression profiles associated with cancer growth and proliferation.
In Vivo Efficacy
Preclinical studies demonstrated that certain derivatives exhibited promising results in vivo, indicating their potential for further development as therapeutic agents against cancer and viral infections.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
This substitution may alter metabolic stability or receptor binding in pharmaceutical contexts .
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (C₁₀H₁₃Cl₂NO₂, MW 250.12 g/mol) The amino group is directly attached to the propanoate backbone without benzyl substitution, increasing polarity. The hydrochloride salt form improves solubility in aqueous media compared to the neutral target compound .
Functional Group Modifications
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate (C₁₁H₂₃NO₄, MW 233.30 g/mol) The diethoxyethyl group introduces bulkier, more flexible substituents, likely reducing crystallinity and increasing lipophilicity. This compound is used as a high-purity pharmaceutical intermediate .
Methyl 3-(3-bromophenyl)-2-(tert-butoxycarbonylamino)-2-methylpropanoate (C₁₆H₂₂BrNO₄, MW 372.25 g/mol) Bromine’s larger atomic radius compared to chlorine may enhance steric hindrance and alter π-π stacking interactions. The tert-butoxycarbonyl (BOC) protecting group blocks the amino functionality, a strategy often used in peptide synthesis .
Physicochemical Properties
Biological Activity
Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The compound has the molecular formula and features a methyl ester functional group, an amino group, and a chlorinated aromatic moiety. The presence of the chlorine atom enhances its lipophilicity, which may influence its interactions with biological targets.
This compound operates primarily as a histone deacetylase inhibitor (HDACI) . This mechanism suggests that it can alter gene expression by modifying chromatin structure, which is crucial in cancer therapy. Additionally, it has been noted for potential antiviral activity against hepatitis B virus (HBV) and other viral infections, indicating a broader spectrum of biological effects .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study reported that compounds based on this compound demonstrated IC50 values ranging from 0.69 to 11 μM against HeLa cells, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise in antiviral applications. Its derivatives have been tested for efficacy against HBV, demonstrating potential as a lead compound for developing antiviral therapies .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 2-amino-3-phenylpropanoate | Simple phenyl substitution | Moderate activity as an amino acid derivative | Lacks chlorination |
| Methyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Fluorine substitution instead of chlorine | Potential HDAC inhibition | Fluorine may alter electronic properties |
| Methyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate | Bromine substitution | Similar HDAC inhibition potential | Bromine's larger size affects sterics |
The inclusion of chlorine in this compound enhances its biological activity compared to analogs lacking halogenation .
Case Studies and Research Findings
- Antiproliferative Activity : A study synthesized a series of derivatives based on this compound and evaluated their antiproliferative effects on cancer cell lines. The findings indicated that modifications to the structure could significantly enhance potency against specific cancer types .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could effectively inhibit histone deacetylases, leading to altered gene expression profiles associated with cancer growth and proliferation .
- In Vivo Efficacy : Preclinical studies demonstrated that certain derivatives exhibited promising results in vivo, indicating their potential for further development as therapeutic agents against cancer and viral infections .
Q & A
Q. What are the established synthetic routes for Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate?
The compound is synthesized via nucleophilic substitution reactions. For example, analogous structures are prepared by reacting 4-chloroaniline derivatives with brominated esters (e.g., methyl 2-bromo-2-methylpropanoate) in solvents like dimethylformamide, using a base (e.g., K₂CO₃) to enhance nucleophilicity . While direct synthesis protocols for this compound are not explicitly detailed, similar amines and esters undergo coupling via Schiff base formation or alkylation, followed by purification using column chromatography .
Q. How is the molecular structure of this compound characterized in academic research?
Structural confirmation relies on spectroscopic techniques:
- NMR : ¹H and ¹³C NMR identify the methyl ester group (δ ~3.6 ppm for OCH₃), chlorophenyl aromatic protons (δ ~7.3 ppm), and amino protons (δ ~2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 241.71 (C₁₂H₁₆ClNO₂) .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
Q. What are the key physicochemical properties relevant to experimental design?
Critical properties include:
- Solubility : Moderate solubility in polar organic solvents (e.g., methanol, ethanol) but limited aqueous solubility, necessitating DMSO or acetonitrile for biological assays .
- Stability : Hydrolyzes under acidic/basic conditions; storage at -20°C in anhydrous environments is recommended .
- Hazard Profile : Classified as an irritant (H302/H312/H332); handling requires PPE and fume hoods .
Advanced Research Questions
Q. How does this compound interact with biological targets?
The amino group forms hydrogen bonds with active-site residues (e.g., serine or aspartate in enzymes), while the chlorophenyl moiety engages in hydrophobic interactions with protein pockets. This dual mechanism may inhibit enzymes like proteases or modulate receptor signaling, as observed in structurally related compounds . Computational docking studies (e.g., AutoDock Vina) and surface plasmon resonance (SPR) are recommended to validate binding affinities .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Purity Variations : HPLC purity ≥95% is critical; impurities (e.g., unreacted precursors) can skew bioassay results .
- Assay Conditions : Differences in pH, solvent composition, or cell lines (e.g., THP-1 vs. HEK293) alter activity. Standardizing protocols (e.g., ISO 20776-1 for antimicrobial testing) mitigates variability .
- Analytical Methods : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. fluorescence-based assays) .
Q. How can reaction conditions be optimized to improve yield during synthesis?
Key parameters include:
- Temperature : Lower temperatures (0–25°C) reduce side reactions (e.g., ester hydrolysis) .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
- Solvent Choice : Non-polar solvents (e.g., toluene) favor Schiff base formation, while polar aprotic solvents (e.g., DMF) aid alkylation .
Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical studies?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to quantify parent compound degradation .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction .
- Caco-2 Permeability : Evaluate intestinal absorption potential using monolayer permeability assays .
Q. How can solubility challenges be addressed in formulation for in vitro assays?
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
